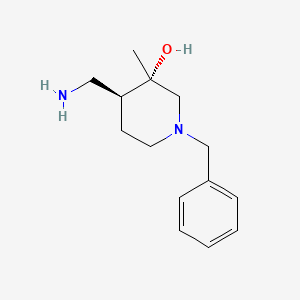

(3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

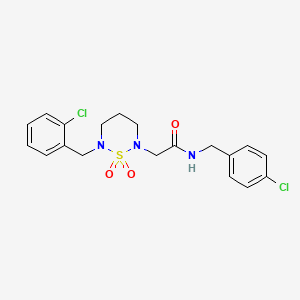

(3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol, also known as ABMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. ABMP is a piperidine derivative that possesses a unique chemical structure, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

One of the fundamental applications of similar compounds involves the analysis of their molecular structure. For example, the crystal structure and Hirshfeld surface analysis of related piperidinones provide valuable insights into molecular interactions and bonding patterns, which are crucial for understanding compound stability and reactivity (Gümüş et al., 2022).

Synthetic Methodologies

Synthetic strategies for similar compounds focus on developing efficient and stereoselective methods. The asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines demonstrates the importance of catalytic cyclization reactions in generating biologically active molecules with high enantioselectivity (Jiang et al., 2009). Additionally, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one showcases the approach to new foldamers, emphasizing the role of stereochemistry in creating ordered structures (Lucarini & Tomasini, 2001).

Biological Activities

Research into the biological activities of compounds structurally related to "(3S,4S)-4-(Aminomethyl)-1-benzyl-3-methylpiperidin-3-ol" reveals a broad spectrum of potential therapeutic applications. For instance, studies on the antiarrhythmic activities of newly synthesized tricyclic and tetracyclic thienopyridine derivatives highlight the pharmacological relevance of piperidin-4-ones (Abdel-Hafez et al., 2009). Similarly, the synthesis and antibacterial evaluation of oxadiazolyl sulfides demonstrate the antimicrobial potential of compounds bearing piperidine moieties (Aziz‐ur‐Rehman et al., 2017).

Molecular Recognition and Mass Spectrometry

A novel approach to molecular recognition of pseudodistamine isomeric precursors, trans-3(4)-aminopiperidin-4(3)-ols, using electron ionization mass spectrometry has been developed. This methodology facilitates the differentiation of regioisomers, crucial for the synthesis and analysis of biologically active compounds (Mazur et al., 2017).

Propiedades

IUPAC Name |

(3S,4S)-4-(aminomethyl)-1-benzyl-3-methylpiperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-14(17)11-16(8-7-13(14)9-15)10-12-5-3-2-4-6-12/h2-6,13,17H,7-11,15H2,1H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFRCPLHPCMSSK-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1CN)CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CN(CC[C@H]1CN)CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2675439.png)

![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)

![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)

![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)

![5-Benzyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2675454.png)

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)

![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)